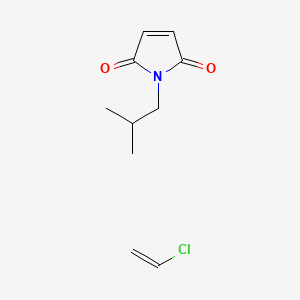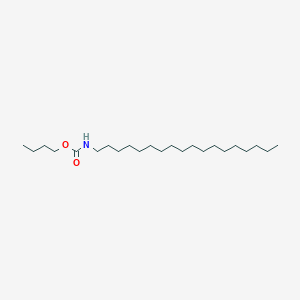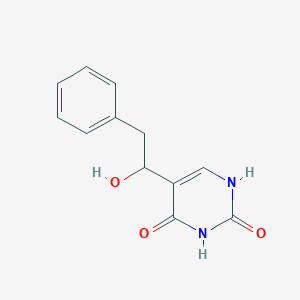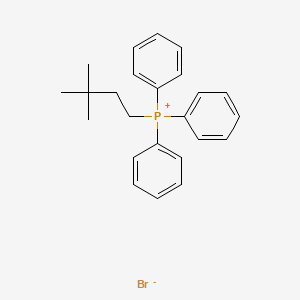
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C23H24BrP. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For example, triphenylphosphine can react with 3,3-dimethylbutyl bromide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert solvent such as toluene or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition rates .
化学反応の分析
Types of Reactions
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can participate in redox reactions.
Wittig Reactions: It can be used to form alkenes from carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium for deprotonation, and various nucleophiles for substitution reactions. Typical conditions involve inert atmospheres to prevent oxidation and controlled temperatures to ensure selective reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Wittig reaction, the product would be an alkene, while in a substitution reaction, the product would be a new phosphonium salt with a different anion .
科学的研究の応用
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide exerts its effects depends on the specific application. In chemical reactions, the positively charged phosphorus atom acts as an electrophile, facilitating nucleophilic attack. In biological systems, it may interact with cellular components through electrostatic interactions and hydrogen bonding .
類似化合物との比較
Similar Compounds
(3,3-Dimethylallyl)triphenylphosphonium bromide: Similar structure but with an allyl group instead of a butyl group.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a bromopropyl group instead of a dimethylbutyl group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of a dimethylbutyl group .
Uniqueness
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which can influence its reactivity and interactions in both chemical and biological systems. This uniqueness makes it valuable for specialized applications where other phosphonium salts may not be as effective .
特性
CAS番号 |
40139-34-2 |
|---|---|
分子式 |
C24H28BrP |
分子量 |
427.4 g/mol |
IUPAC名 |
3,3-dimethylbutyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28P.BrH/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
RUVWUZMXNOEIFX-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


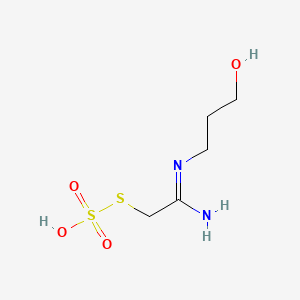
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
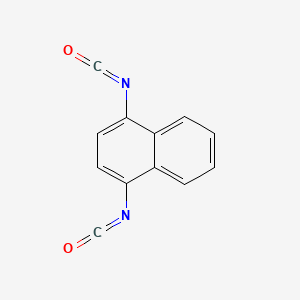
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
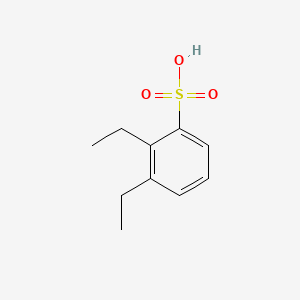

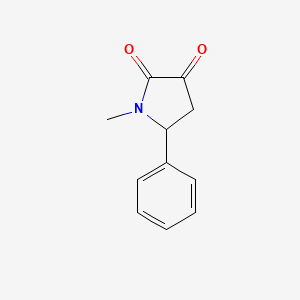
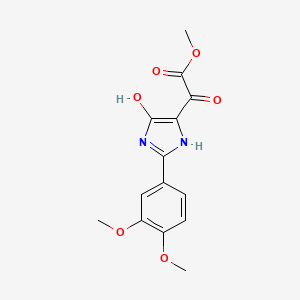
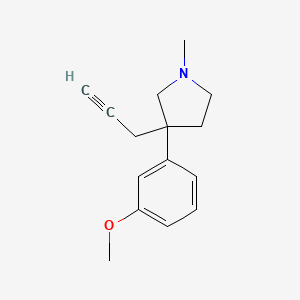
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
